Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride

Chiral resolution Stereospecific synthesis Enantiomeric purity

Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride (CAS 1261235-98-6; molecular formula C₈H₁₃ClN₂O₂S₂; MW 268.8) is a chiral sulfonamide derivative composed of a thiophene-2-sulfonyl group coupled to an (R)-pyrrolidin-3-amine scaffold. The compound is supplied as the hydrochloride salt with a typical purity specification of ≥95% and is classified for research and development use only.

Molecular Formula C8H13ClN2O2S2
Molecular Weight 268.8 g/mol
Cat. No. B7897500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride
Molecular FormulaC8H13ClN2O2S2
Molecular Weight268.8 g/mol
Structural Identifiers
SMILESC1CNCC1NS(=O)(=O)C2=CC=CS2.Cl
InChIInChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H/t7-;/m1./s1
InChIKeyTUIJCMPPRDQAHH-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride: Chiral Sulfonamide Building Block for Factor Xa-Targeted Drug Discovery


Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride (CAS 1261235-98-6; molecular formula C₈H₁₃ClN₂O₂S₂; MW 268.8) is a chiral sulfonamide derivative composed of a thiophene-2-sulfonyl group coupled to an (R)-pyrrolidin-3-amine scaffold [1]. The compound is supplied as the hydrochloride salt with a typical purity specification of ≥95% and is classified for research and development use only . Its stereochemically defined (R)-configuration distinguishes it from the corresponding (S)-enantiomer (CAS 1264035-00-8) and the racemic mixture (CAS 1261232-64-7), positioning it as a single-enantiomer intermediate for structure-activity relationship (SAR) studies within the broader class of thiophene-pyrrolidine sulfonamides that have been explored as Factor Xa (fXa) inhibitors [2].

Why Generic Substitution of Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride Fails: Stereochemistry and Scaffold Position Determine Biological Outcome


Within the thiophene-pyrrolidine sulfonamide class, even minor structural modifications produce substantial shifts in pharmacological profile. Literature on related thienopyridine sulfonamide pyrrolidinones demonstrates that stereochemistry at the pyrrolidine 3-position, the nature of the sulfonamide N-substituent, and the heteroaryl sulfonyl group collectively govern Factor Xa inhibitory potency and selectivity, with Ki values spanning from low nanomolar to micromolar ranges across closely related analogs [1]. In the specific case of compound RPR130737—a 5-(pyridin-3-yl)thiophene-2-sulfonic acid pyrrolidinone derivative—the (S)-configuration at the pyrrolidinone 3-position combined with the pyridylthienyl sulfonamide P4 group yielded a Ki of 2 nM against fXa with >1000-fold selectivity over related serine proteases . Substituting the (R)-enantiomer of the simpler pyrrolidin-3-ylamide scaffold, or replacing the chiral pyrrolidine with an achiral or regioisomeric amine, would ablate the stereospecific interactions required for target engagement, making the (R)-configured compound non-interchangeable with its (S)-enantiomer or racemate in any chirality-sensitive assay or synthetic pathway [1].

Quantitative Differentiation Evidence for Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride vs. Closest Analogs


Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate as Distinct Chemical Entities

The compound exists as three distinct chemical entities differentiated solely by stereochemistry: the (R)-enantiomer (CAS 1261235-98-6), the (S)-enantiomer (CAS 1264035-00-8), and the racemic mixture (CAS 1261232-64-7) . The (R)-enantiomer incorporates the (3R)-pyrrolidin-3-amine substructure, as confirmed by the SMILES notation c1cc(sc1)S(=O)(=O)N[C@@H]2CCNC2.Cl . In chiral sulfonamide drug discovery, the enantiomeric form directly dictates target binding geometry; for the closely related sulfonamidopyrrolidinone fXa inhibitor series, the (S)-configuration at the pyrrolidinone 3-position was essential for low-nanomolar potency, while the opposite enantiomer showed substantially reduced activity . Procurement of the incorrect enantiomer for SAR or lead optimization studies would therefore introduce an uncontrolled variable irreconcilable with the intended stereochemical hypothesis.

Chiral resolution Stereospecific synthesis Enantiomeric purity Medicinal chemistry

Vendor Purity Specifications: 95% (AKSci) vs. 98% (Leyan/MolCore) – Impact on Downstream Application Suitability

Commercially available batches of the (R)-enantiomer carry divergent purity specifications depending on the supplier. AKSci lists the compound at ≥95% purity , while Leyan and MolCore offer it with a stated purity of 98% . For use as a synthetic intermediate in multi-step medicinal chemistry campaigns, the 3% absolute purity differential may translate to a meaningful difference in cumulative yield and impurity carry-through, particularly when the compound is employed in amide coupling or sulfonamide elaboration steps where unreacted starting material or stereochemical impurities can propagate. Researchers requiring the highest initial enantiomeric and chemical purity for sensitive catalytic or biochemical applications may therefore prioritize the 98% specification lots.

Purity assay Quality control Procurement specification Synthetic intermediate

Storage Stability: Low-Temperature Requirement (-4°C to -20°C) Differentiates from Ambient-Stable Sulfonamide Analogs

The hydrochloride salt of the (R)-enantiomer requires refrigerated or frozen storage, with vendor guidance specifying storage at -4°C for short-term use (1–2 weeks) and -20°C for longer storage periods . This contrasts with many simpler aromatic sulfonamides that are stable at ambient temperature. The requirement for sub-zero storage reflects the compound's inherent physicochemical properties—specifically the combination of the free secondary amine (as the hydrochloride) and the sulfonamide linkage—which may be susceptible to hydrolysis or thermal degradation under benchtop conditions. By comparison, the N-methyl derivative (CAS 1421031-68-6), which lacks the free NH proton, may exhibit different stability profiles, though direct comparative accelerated stability data are not publicly available .

Compound stability Storage condition Long-term preservation Laboratory logistics

Class-Level Factor Xa Inhibitory Potential Inferred from Thienopyridine Sulfonamide Pyrrolidinone SAR

Although direct enzymatic IC₅₀ or Ki data for Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride against Factor Xa have not been publicly reported in the peer-reviewed primary literature, the compound belongs to a well-characterized class of thiophene-sulfonamide pyrrolidine/pyrrolidinone fXa inhibitors. Within the sulfonamidopyrrolidinone series, compound RPR130737 (a 5-(pyridin-3-yl)thiophene-2-sulfonic acid pyrrolidinone derivative) achieved a Ki of 2 nM against human fXa with >1000-fold selectivity over trypsin, thrombin, and fibrinolytic serine proteases, and demonstrated efficacy in in vivo thrombosis models . The simpler (R)-pyrrolidin-3-ylamide scaffold represents a truncated analog lacking the P1 benzamidine isostere and the elaborated P4 group; based on established SAR within this chemotype, such truncation would be expected to reduce potency by several orders of magnitude relative to RPR130737, but the core thiophene-sulfonamide-pyrrolidine pharmacophore may retain measurable fXa affinity suitable for fragment-based or scaffold-hopping campaigns [1]. Importantly, the (R)-stereochemistry at the pyrrolidine 3-position provides a chiral vector that can be exploited for directed library synthesis, unlike the racemic mixture which would confound hit identification.

Factor Xa inhibition Anticoagulant Serine protease Structure-activity relationship

Optimal Application Scenarios for Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride Based on Differential Evidence


Chiral Fragment Library Design for Serine Protease Inhibitor Discovery

The (R)-configured pyrrolidine 3-position provides a stereochemically pure fragment for incorporation into fragment-based drug discovery (FBDD) libraries targeting serine proteases, particularly Factor Xa. The thiophene-2-sulfonamide moiety can engage the S1 or S4 subsites of fXa, and the free secondary amine (liberated from the hydrochloride salt under basic conditions) serves as a synthetic handle for parallel library diversification via amide bond formation, reductive amination, or sulfonamide elaboration [1]. The availability of the compound in both 95% and 98% purity grades allows researchers to select the appropriate quality tier based on the sensitivity of the downstream biochemical or biophysical assay .

Enantioselective Synthesis and Asymmetric Catalysis Methodology Development

As a single-enantiomer building block with a defined (R)-configuration, the compound can serve as a chiral auxiliary, ligand precursor, or substrate in asymmetric reaction methodology studies. The pyrrolidine NH can be functionalized to generate chiral sulfonamide ligands for transition-metal catalysis, while the thiophene ring offers opportunities for further electrophilic substitution to modulate electronic properties [1][2]. The unambiguous stereochemistry eliminates the need for chiral chromatographic separation that would be required if starting from the racemic mixture (CAS 1261232-64-7).

Stereochemical Probe in Pharmacological Target Engagement Studies

In pharmacological assays where the target protein exhibits stereospecific ligand recognition (e.g., GPCRs, ion channels, or kinases with chiral binding pockets), the (R)-enantiomer can be deployed alongside its (S)-counterpart (CAS 1264035-00-8) as a matched stereochemical probe pair. Differential activity between the two enantiomers provides direct evidence for stereospecific binding, a critical validation step in hit triage. The cold-chain storage requirement (−4°C to −20°C) must be factored into assay planning to ensure compound integrity throughout the experimental workflow .

Intermediate for Bioactive Sulfonamide Synthesis in Academic Medicinal Chemistry

The compound can be employed as a key intermediate in the synthesis of more elaborate bioactive sulfonamides. The pyrrolidine NH can be alkylated, acylated, or sulfonylated to introduce P1 or P4 groups, while the thiophene ring can undergo halogenation, cross-coupling, or further sulfonation. This synthetic versatility, combined with the compound's commercial availability at defined purity grades (95–98%) , makes it a practical starting material for academic laboratories engaged in anticoagulant or anti-thrombotic drug discovery programs building upon the established thienopyridine sulfonamide fXa inhibitor pharmacophore [1].

Quote Request

Request a Quote for Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.